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molecular formula C10H19ClO B1670087 Decanoyl chloride CAS No. 112-13-0

Decanoyl chloride

Cat. No. B1670087
M. Wt: 190.71 g/mol
InChI Key: IPIVAXLHTVNRBS-UHFFFAOYSA-N
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Patent
US04072755

Procedure details

A mixture of 0.5 ml of thionyl chloride, 934 mg of capric acid and 4 ml of benzene was refluxed for 2 hours and then was evaporated to dryness to obtain capric acid chloride. The raw acid chloride was taken up in 5 ml of benzene and 1 ml of pyridine was added thereto. Then, a solution of 728 mg of ethyl 3'-(3'-α-hydroxy trans-1'-octenyl)-cyclopentane-2-carboxylate in 5 ml of benzene was slowly added to the mixture and after the addition of 66 mg of 4-dimethylaminopyridine, the mixture was stirred for 17 hours at 20° C. The mixture was poured into 1N hydrochloric acid and the mixture was extracted with ether. The ether extracts were washed with water, and aqueous sodium bicarbonate solution, dried and evaporated to dryness. The residue was chromatographed over silica gel and was eluted with an 8-2 cyclohexane-ethyl acetate mixture containing 0.1% of triethylamine to obtain 710 mg of ethyl (1RS, 5RS, 3'SR) (1'E) 2-oxo-5-(3'-decanoyloxy-1'-octenyl)-cyclopentanecarboxylate.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
934 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[OH:5][C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=O>C1C=CC=CC=1>[C:6]([Cl:3])([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[O:5]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
934 mg
Type
reactant
Smiles
OC(=O)CCCCCCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(=O)(CCCCCCCCC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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